molecular formula C10H14ClN3O3 B1440147 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride CAS No. 1185309-69-6

5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride

Cat. No.: B1440147
CAS No.: 1185309-69-6
M. Wt: 259.69 g/mol
InChI Key: GBINWFFFZSLLKX-UHFFFAOYSA-N
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Description

5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride is a heterocyclic compound with the molecular formula C10H14ClN3O3. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a nitro group, a piperidine ring, and a pyridine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride typically involves the nitration of 2-(4-piperidinyloxy)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems. The reaction mixture is usually cooled to maintain a safe temperature range, and the product is purified through crystallization or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and amines (NH2R).

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-(4-piperidinyloxy)pyridine-5-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The piperidine ring may interact with specific binding sites on proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Piperidinyloxy)pyridine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    5-Nitro-2-pyridinol: Contains a hydroxyl group instead of the piperidine ring, leading to different physical and chemical properties.

    5-Nitro-2-(morpholin-4-yl)pyridine: Contains a morpholine ring instead of the piperidine ring, affecting its interaction with biological targets.

Uniqueness

5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride is unique due to the combination of its nitro group, piperidine ring, and pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-nitro-2-piperidin-4-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3.ClH/c14-13(15)8-1-2-10(12-7-8)16-9-3-5-11-6-4-9;/h1-2,7,9,11H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBINWFFFZSLLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671513
Record name 5-Nitro-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185309-69-6
Record name 5-Nitro-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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